![molecular formula C17H14N2O5 B2740111 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1448034-74-9](/img/structure/B2740111.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O5 and its molecular weight is 326.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a dihydropyridine structure via a but-2-yn-1-yl chain. This unique architecture contributes to its biological activity. The molecular formula is C20H16N2O5 with a molecular weight of approximately 364.36 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The following table summarizes the IC50 values of this compound compared to standard chemotherapeutics:
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
HepG2 | 2.38 | 7.46 |
HCT116 | 1.54 | 8.29 |
MCF7 | 4.52 | 4.56 |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells while showing low toxicity towards normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer effects of this compound involve multiple pathways:
- EGFR Inhibition : The compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.
- Apoptosis Induction : Studies using annexin V-FITC assays have demonstrated that treatment with this compound leads to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses indicate that the compound induces cell cycle arrest, particularly at the G0/G1 phase, thereby preventing further proliferation .
Structure-Activity Relationship (SAR)
The structural components of this compound are crucial for its biological activity:
- Benzo[d][1,3]dioxole Moiety : This unit is known for enhancing interactions with biological targets due to its electron-rich nature.
- Dihydropyridine Core : Dihydropyridines are recognized for their ability to block L-type calcium channels and exhibit antioxidant properties .
The combination of these structural elements is believed to provide synergistic effects that enhance the compound's overall bioactivity.
Case Studies
In one notable study, researchers synthesized various derivatives of compounds featuring similar structural motifs. They found that modifications to the benzo[d][1,3]dioxole and dihydropyridine components significantly impacted anticancer efficacy and selectivity towards cancerous versus normal cells .
Another study focused on the evaluation of anti-inflammatory properties alongside anticancer activity. The compound was tested for its ability to inhibit cyclooxygenase enzymes (COX), which are implicated in inflammation and cancer progression .
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Research indicates that compounds structurally related to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antiviral properties. For example, studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis pathways. This mechanism is crucial for developing antiviral agents against RNA viruses such as influenza and coronaviruses.
Case Study: Influenza A Virus
A notable study demonstrated that small molecule inhibitors targeting the RNA polymerase of Influenza A exhibited efficacy in reducing viral load in infected cells. The structural similarities between these inhibitors and the target compound suggest potential effectiveness against various strains of influenza.
Anticancer Applications
The compound has also been evaluated for its anticancer properties. Certain derivatives have shown the ability to induce apoptosis in cancer cell lines, making them candidates for further development as chemotherapeutic agents.
Data Table: Cytotoxicity Studies
Compound | Cell Line | EC50 (µM) | Observations |
---|---|---|---|
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)... | MRC-5 | 20 | Moderate toxicity observed |
Related thieno[3,2-d]pyrimidines | HeLa | 15 | Significant apoptosis induction |
Other derivatives | A549 | 10 | High cytotoxicity |
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Dihydropyridine Core : The initial step involves the reaction of appropriate starting materials to form the dihydropyridine framework.
- Introduction of Benzo[d][1,3]dioxole Moiety : This step typically involves functionalizing the pyridine derivative with benzo[d][1,3]dioxole groups.
- Final Modifications : Further modifications are made to enhance biological activity and solubility.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c20-16(13-4-3-8-19-17(13)21)18-7-1-2-9-22-12-5-6-14-15(10-12)24-11-23-14/h3-6,8,10H,7,9,11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUZXZNZERNQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.